3-Fluoro-4-propoxybenzoic acid
CAS No.: 203115-97-3
Cat. No.: VC13400353
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203115-97-3 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| IUPAC Name | 3-fluoro-4-propoxybenzoic acid |
| Standard InChI | InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) |
| Standard InChI Key | LRODKDWZDVBONM-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
3-Fluoro-4-propoxybenzoic acid belongs to the benzoic acid family, featuring:
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A fluorine substituent at the 3-position, imparting electron-withdrawing effects.
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A propoxy group (-OCHCHCH) at the 4-position, enhancing lipophilicity.
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A carboxylic acid functional group at the 1-position, enabling salt formation and esterification.
The IUPAC name is 3-fluoro-4-propoxybenzoic acid, and its canonical SMILES string is CCCOC1=C(C=C(C=C1)C(=O)O)F .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is synthesized through two main approaches:
Nucleophilic Substitution
Reactants: 3-Fluorobenzoic acid and propyl halides (e.g., 1-bromopropane).
Conditions: Base (KCO or NaOH), polar aprotic solvent (DMF), 80–100°C, 6–12 hours.
Mechanism: The propoxy group replaces a halogen or hydroxyl group via S2.
Oxidation of 3-Fluoro-4-propoxybenzaldehyde
Reactants: 3-Fluoro-4-propoxybenzaldehyde.
Conditions: KMnO or CrO in acidic medium, 60–80°C .
Yield: 70–85% after recrystallization.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | >95 | Scalable for industrial use | |
| Oxidation of Aldehyde | 70–85 | >98 | High selectivity |
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water .
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Stability: Stable under inert conditions but prone to decarboxylation at >200°C. Requires storage at -20°C to prevent hydrolysis .
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 1.05 (t, 3H, -CHCH), 1.80 (m, 2H, -OCHCH), 4.02 (t, 2H, -OCH), 7.12 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to:
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Anticancer Agents: Fluorine enhances binding to kinase targets .
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Neuroprotective Drugs: Ester derivatives (e.g., ethyl 3-fluoro-4-propoxybenzoylformate) show activity in Alzheimer’s models .
Agrochemicals
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Herbicides: Modifies auxin-like activity in plant growth regulators .
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Pesticides: Serves as a scaffold for nicotinic acetylcholine receptor inhibitors .
Materials Science
Table 3: Industrial Applications
Future Directions
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